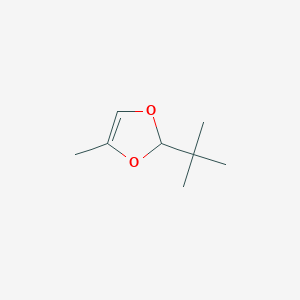![molecular formula C10H17NO5S B12578010 N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine CAS No. 185015-34-3](/img/structure/B12578010.png)
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylsulfanyl group, an acetyl group, and a hydroxy group attached to the L-leucine backbone. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine typically involves multiple steps, starting with the protection of functional groups on L-leucine. The acetylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable acetylsulfanyl donor reacts with a protected L-leucine derivative. The acetyl group is then added via acetylation, and the hydroxy group is introduced through selective deprotection and oxidation reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors, automated synthesis systems, and advanced purification techniques are employed to achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetylsulfanyl group can be reduced to a thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the acetylsulfanyl group produces thiols.
Applications De Recherche Scientifique
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The acetyl group may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-leucine: Similar in structure but lacks the acetylsulfanyl group.
N-hydroxy-L-leucine: Similar but lacks the acetyl and acetylsulfanyl groups.
N-acetylsulfanyl-L-leucine: Similar but lacks the hydroxy group.
Uniqueness
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine is unique due to the presence of all three functional groups (acetylsulfanyl, acetyl, and hydroxy) on the L-leucine backbone. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
185015-34-3 |
|---|---|
Formule moléculaire |
C10H17NO5S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
(2S)-2-[(2-acetylsulfanylacetyl)-hydroxyamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H17NO5S/c1-6(2)4-8(10(14)15)11(16)9(13)5-17-7(3)12/h6,8,16H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
OLSVCJQXUZARHQ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N(C(=O)CSC(=O)C)O |
SMILES canonique |
CC(C)CC(C(=O)O)N(C(=O)CSC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
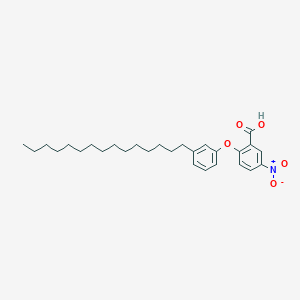

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)

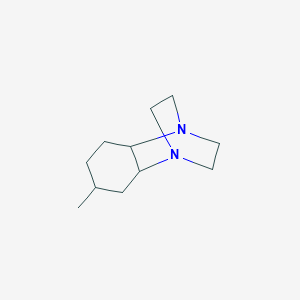


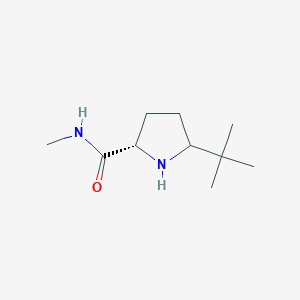
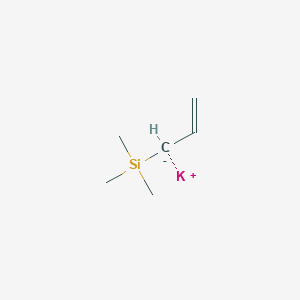

![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
